Cas no 2439-07-8 (2-hydroxybenzoic Acid;quinolin-8-ol)

2-hydroxybenzoic Acid;quinolin-8-ol structure
2439-07-8 structure
Product Name:2-hydroxybenzoic Acid;quinolin-8-ol
Numero CAS:2439-07-8
MF:C16H13NO4
MW:283.278724431992
CID:1417332
PubChem ID:142766
Update Time:2025-04-20

2-hydroxybenzoic Acid;quinolin-8-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-hydroxybenzoic Acid;quinolin-8-ol
    • 8-Quinolinol salicylate
    • compound with quinolin-8-ol (1:1)
    • 8-Hydroxyquinoline salicylate
    • Benzoic acid, 2-hydroxy-, compd. with 8-quinolinol (1:1)
    • Salicylate of 8-oxyquinoline
    • NSC3907
    • quinolin-8-ol, salicylate
    • EINECS 219-457-4
    • Chinolin-8-ol, Salicylat
    • 8-Quinolinol, salicylate (salt)
    • quinolin-8-ol
    • 8-hydroxyquinoline salicylic acid (1:1)
    • 8-Quinolinol salicylate; compound with quinolin-8-ol (1:1); 8-Hydroxyquinoline salicylate; Benzoic acid, 2-hydroxy-, compd. with 8-quinolinol (1:1); Salicylate of 8-oxyquinoline; NSC3907; quinolin-8-ol, salicylate; EINECS 219-457-4; Chinolin-8-ol, Salicylat; 8-Quinolinol, salicylate (salt); quinolin-8-ol; 8-hydroxyquinoline salicylic acid (1:1);
    • Salicylic acid, compound with quinolin-8-ol (1:1)
    • Tox21_110005
    • CCG-37737
    • FISSAFUNG
    • NS00082776
    • 8-Quinolinol Salicylic acid (1:1)
    • NSC-3907
    • HYDROXYQUINOLINE SALICYLATE [WHO-DD]
    • NCGC00013042
    • NCI60_003700
    • NCGC00096169-01
    • Q27272152
    • Quinolin-8-ol 2-hydroxybenzoate
    • DTXCID9025081
    • DTXSID1045081
    • NCGC00013042-01
    • CHEMBL1366480
    • 98Z1AMM4PS
    • 2439-07-8
    • OXINE SALICYLATE
    • NSC 3907
    • A928456
    • NCGC00159447-07
    • UNII-98Z1AMM4PS
    • 8-QUINOLINOL, 2-HYDROXYBENZOATE (SALT)
    • NCGC00013042-02
    • Oxyquinoline salicylate
    • 2-hydroxybenzoic acid compound with 8-quinolinol (1:1)
    • NCI3907
    • HERPEFUNGIN
    • CAS-2439-07-8
    • 2-hydroxybenzoic acid; quinolin-8-ol
    • Tox21_110005_1
    • SCHEMBL891989
    • Inchi: 1S/C9H7NO.C7H6O3/c11-8-5-1-3-7-4-2-6-10-9(7)8;8-6-4-2-1-3-5(6)7(9)10/h1-6,11H;1-4,8H,(H,9,10)
    • Chiave InChI: GOEKBPHGLUYFOX-UHFFFAOYSA-N
    • Sorrisi: OC1=CC=CC2=CC=CN=C21.OC1C=CC=CC=1C(=O)O

Proprietà calcolate

  • Massa esatta: 283.08449
  • Massa monoisotopica: 283.084
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 1
  • Complessità: 270
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 90.6Ų

Proprietà sperimentali

  • Punto di ebollizione: 267°C at 760 mmHg
  • Punto di infiammabilità: 143.1°C
  • PSA: 90.65
  • LogP: 3.03080

2-hydroxybenzoic Acid;quinolin-8-ol Letteratura correlata

Fornitori consigliati
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD